V5 Epitope Tag Peptide Trifluoroacetate

Description

Conceptual Framework of Epitope Tagging in Molecular Biology Research

Epitope tagging is a powerful and widely used technique in molecular biology and proteomics for the detection, purification, and characterization of proteins. thermofisher.comnih.gov The fundamental principle involves genetically engineering a short, well-characterized amino acid sequence, known as an epitope tag, onto a protein of interest. creative-biostructure.combio-techne.com This tag is fused to the N-terminus or C-terminus of the recombinant protein using recombinant DNA technology. thermofisher.comcreative-biostructure.com The key advantage of this method is that it allows researchers to use a single, highly specific antibody that recognizes the epitope tag to study a wide variety of proteins, thus bypassing the need to develop a unique antibody for each protein of interest. creative-biostructure.comresearchgate.net This is particularly useful for studying newly discovered or poorly immunogenic proteins. creative-biostructure.com

The epitope tag functions as a universal recognition site for commercially available antibodies, facilitating a range of immunoassays. bio-techne.com These applications include monitoring protein expression levels, determining subcellular localization, and purifying proteins and their interaction partners. creative-biostructure.com By using an antibody specific to the tag, researchers can perform techniques such as Western blotting, immunoprecipitation, immunofluorescence, and flow cytometry to track and analyze the tagged protein. bio-techne.com The small size of most epitope tags, typically around 10 to 15 amino acids, is designed to minimize any potential interference with the native structure and function of the target protein. bio-techne.combio-techne.com

Historical Development and Significance of the V5 Epitope Tag in Research

The V5 epitope tag is derived from the P and V proteins of the paramyxovirus, Simian Virus 5 (SV5). ptglab.comapexbt.com Specifically, it corresponds to a 14-amino-acid sequence (GKPIPNPLLGLDST) from the RNA polymerase alpha subunit of the virus. ptglab.comapexbt.comtargetmol.com A shorter, 9-amino-acid version (IPNPLLGLD) also exists but is less commonly used. ptglab.com The V5 tag was developed by researchers at the University of St Andrews. ref.ac.uk The initial work involved creating recombinant SIV proteins with the peptide tag for purification and capture purposes, for which they produced a highly specific monoclonal antibody against the tag, originally known as the Pk tag. ref.ac.uk

Between 1995 and 1996, further research demonstrated the broad applicability of the V5 tag and its corresponding antibody for detecting and purifying a variety of proteins through numerous immunological methods. ref.ac.uk Subsequent collaborations in the late 1990s established its utility in diverse experimental systems, leading to its commercialization. ref.ac.uk The significance of the V5 tag in research is underscored by its extensive use in a multitude of studies and its incorporation into over 100 commercial products, including cloning vectors. ref.ac.uk Its application has been pivotal in various fields, contributing to the development of subunit vaccines for HIV-1 and tuberculosis, as well as advancing research into treatments for cancer and Alzheimer's disease. ref.ac.uk The V5 tag's widespread adoption is reflected in its citation in hundreds of patent applications. ref.ac.uk

Fundamental Role of V5 Epitope Tag Peptide Trifluoroacetate (B77799) in Advancing Protein Studies

The V5 Epitope Tag Peptide, often supplied as a trifluoroacetate salt, plays a crucial role in advancing protein studies by providing a versatile tool for protein analysis. glpbio.com The trifluoroacetate form is a common counter-ion for synthetic peptides, ensuring stability and solubility. The V5 peptide itself has desirable characteristics for intracellular applications, being small in size (approximately 1.4 kDa) and having no net charge at physiological pH, which minimizes perturbations to the protein it is fused to. nih.gov

The V5 tag system is instrumental in a wide array of research applications. ptglab.com Its primary function is to enable the reliable detection and purification of fusion proteins. nih.gov The high affinity of anti-V5 antibodies allows for sensitive detection in various immunoassays. nih.gov In protein purification, V5-tagged proteins can be eluted from affinity columns by competitive elution with the V5 peptide itself (GKPIPNPLLGLDST). ptglab.com

The utility of the V5 tag extends to the study of protein-protein interactions, where it can be used in co-immunoprecipitation experiments to isolate protein complexes. creative-biostructure.comnih.gov Furthermore, it has been employed in topological investigations of membrane proteins and studies of ion channels. nih.gov The development of V5-tag-directed nanobodies has further expanded its application to live-cell imaging and as an intracellular biosensor for G protein-coupled receptor (GPCR) signaling. nih.gov This allows for the investigation of dynamic cellular processes with minimal interference, a significant advantage over larger fluorescent protein tags. nih.gov The V5 tag's compatibility with a broad spectrum of techniques makes it an invaluable component of the molecular biologist's toolkit. ref.ac.uk

| Property | Description | Reference |

| Origin | P and V proteins of the simian virus 5 (SV5) | ptglab.comapexbt.com |

| Amino Acid Sequence | GKPIPNPLLGLDST | ptglab.com |

| Number of Amino Acids | 14 | ptglab.com |

| Molecular Weight | ~1.42 kDa | ptglab.comnih.gov |

| Theoretical Isoelectric Point (pI) | 5.84 | ptglab.com |

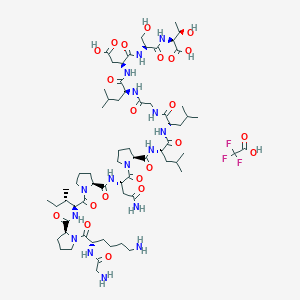

Structure

2D Structure

Properties

Molecular Formula |

C66H109F3N16O22 |

|---|---|

Molecular Weight |

1535.7 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C64H108N16O20.C2HF3O2/c1-10-35(8)51(76-60(95)46-19-14-21-78(46)61(96)37(16-11-12-20-65)69-48(84)29-66)63(98)80-23-15-18-45(80)59(94)74-42(27-47(67)83)62(97)79-22-13-17-44(79)58(93)73-40(26-34(6)7)55(90)71-38(24-32(2)3)53(88)68-30-49(85)70-39(25-33(4)5)54(89)72-41(28-50(86)87)56(91)75-43(31-81)57(92)77-52(36(9)82)64(99)100;3-2(4,5)1(6)7/h32-46,51-52,81-82H,10-31,65-66H2,1-9H3,(H2,67,83)(H,68,88)(H,69,84)(H,70,85)(H,71,90)(H,72,89)(H,73,93)(H,74,94)(H,75,91)(H,76,95)(H,77,92)(H,86,87)(H,99,100);(H,6,7)/t35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-;/m0./s1 |

InChI Key |

IFFVGBXIIFICIW-PXIBFIHZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Design and Genetic Engineering Strategies for V5 Epitope Tagged Proteins

V5 Epitope Tag Sequence Origin and Length Considerations for Protein Fusion

The V5 epitope tag is derived from a small section of the P and V proteins of the paramyxovirus Simian Virus 5 (SV5). thermofisher.comptglab.commerckmillipore.comantibodies-online.com Specifically, it corresponds to amino acid residues 95 to 108 of the RNA polymerase alpha subunit. ptglab.com The full-length V5 tag consists of a 14-amino-acid sequence: GKPIPNPLLGLDST. thermofisher.comptglab.comantibodies-online.com A shorter, 9-amino-acid version with the sequence IPNPLLGLD also exists, though it is less commonly used. thermofisher.comptglab.comantibodies-online.com

Due to its small size, the V5 tag is generally considered less likely to interfere with the normal function and conformation of the protein it is fused to, a significant advantage over larger tags like GST (Glutathione-S-transferase). merckmillipore.comthermofisher.comthermofisher.com This minimal steric hindrance is a key consideration in its widespread use. merckmillipore.com The V5 tag has a molecular weight of approximately 1.42 kDa and a theoretical isoelectric point (pI) of 5.85, meaning it carries no net charge at physiological pH. ptglab.comnih.gov This neutral charge characteristic, along with its prokaryotic origin, helps to prevent interference with protein expression levels and reduces the likelihood of cleavage by endogenous proteases in mammalian and insect cell hosts. nih.gov

When designing a V5-tagged fusion protein, the choice between the 14- and 9-amino-acid versions may depend on the specific protein and application, though the 14-amino-acid version is standard. thermofisher.comantibodies-online.com The tag's low hydrophilicity is another beneficial property, making it less likely to affect the translocation of proteins into cellular membranes. mdpi.com

| Attribute | Description |

| Origin | P and V proteins of Simian Virus 5 (SV5) thermofisher.comptglab.commerckmillipore.comantibodies-online.com |

| Full-Length Sequence | GKPIPNPLLGLDST thermofisher.comptglab.comantibodies-online.com |

| Shorter Sequence | IPNPLLGLD thermofisher.comptglab.comantibodies-online.com |

| Size | 14 amino acids (full-length) thermofisher.comptglab.com |

| Molecular Weight | ~1.42 kDa ptglab.comnih.gov |

| Theoretical Isoelectric Point (pI) | 5.85 ptglab.comnih.gov |

Genetic Engineering Approaches for Incorporating V5 Epitope Tags

The incorporation of the V5 epitope tag into a target protein is achieved through standard genetic engineering techniques. The DNA sequence encoding the V5 peptide is cloned in-frame with the gene of interest into an appropriate expression vector. thermofisher.com

The most common strategies involve fusing the V5 tag to either the N-terminus or the C-terminus of the target protein. thermofisher.commerckmillipore.comnih.gov The choice between N-terminal and C-terminal fusion is critical and depends on the specific protein being studied. It is important to consider whether either terminus is involved in the protein's biological function, such as enzymatic activity, protein-protein interactions, or signal peptide sequences. thermofisher.com Placing the tag at a functionally important terminus could disrupt the protein's activity. thermofisher.com Therefore, a preliminary analysis of the target protein's structure and function is recommended before deciding on the fusion strategy. Generally, if there is no specific information suggesting a functional role for either terminus, both N- and C-terminal fusions can be attempted to determine which one yields a functional, detectable protein. thermofisher.comavivasysbio.com

In cases where both the N- and C-termini are crucial for protein function, an alternative strategy is to insert the V5 tag into an internal region of the protein. thermofisher.comthermofisher.comnih.gov This approach requires careful consideration of the protein's three-dimensional structure to identify surface-exposed loops or flexible regions where the tag is less likely to disrupt the protein's folding and stability. thermofisher.com Successful internal tagging has been demonstrated for certain proteins, such as the inhibitory G protein GαoA, where the V5-tag was inserted at position 92. nih.gov Computational tools and existing structural data can aid in identifying suitable internal insertion sites. Optimization of tag placement is often an empirical process, requiring the creation and testing of multiple constructs to find the one that best preserves protein function while allowing for robust detection. thermofisher.com

To minimize potential interference between the V5 tag and the target protein, a linker sequence is often incorporated between them. thermofisher.comkbdna.com Linkers are short, flexible peptide sequences that can provide spatial separation between the tag and the protein, reducing the risk of misfolding, aggregation, or loss of function. thermofisher.comkbdna.comnih.gov Flexible linkers, often composed of small, non-polar (like glycine) or polar (like serine) residues, can allow for a degree of movement and help ensure that both the tag and the protein can fold and function independently. thermofisher.comnih.govigem.org The length and composition of the linker can be optimized to suit the specific fusion protein. arvysproteins.com For instance, rigid linkers, which may adopt α-helical structures, can be used when a more defined distance between the tag and the protein is required. kbdna.comnih.gov

Design of Multimerized V5 Epitope Tags for Enhanced Detection Sensitivity

For proteins expressed at low levels, detection using a single epitope tag can be challenging. To address this, a strategy involving the use of multimerized or tandem repeats of the V5 epitope tag has been developed. thermofisher.comoup.comnih.gov By creating constructs that encode multiple copies of the V5 tag (e.g., 10X, 20X, 40X, or even 80X), the number of antibody binding sites on the fusion protein is significantly increased. oup.comnih.govresearchgate.net This amplification of the signal can dramatically enhance the sensitivity of detection in techniques like Western blotting and immunofluorescence, allowing for the visualization of low-abundance proteins. thermofisher.comoup.comnih.gov As a proof of concept, 40X V5 epitope tag multimers have been successfully used to detect the Drosophila vesicular glutamate (B1630785) transporter, vGlut, in vivo. oup.comnih.gov

Combinatorial Tagging Strategies Utilizing V5 and Other Epitope/Affinity Tags

To enhance protein analysis, purification, and detection, the V5 epitope tag is frequently used in combination with other tags. This combinatorial or "tandem tagging" approach leverages the distinct properties of different tags to create more versatile and powerful tools for protein research. forth.grthermofisher.com The strategy involves genetically fusing multiple tags to a protein of interest, allowing for multi-step purification, dual detection methods, or enhanced visualization in various experimental setups. creative-proteomics.com

The rationale behind combining tags is to overcome the limitations of a single tag and expand experimental possibilities. forth.gr For instance, a small epitope tag like V5 is excellent for detection via Western blot or immunofluorescence but may be less efficient for purification compared to a larger affinity tag. abcam.com By combining tags, researchers can perform sequential purification steps, significantly reducing non-specific protein binding and yielding highly pure protein complexes. forth.grnih.gov This is the principle behind Tandem Affinity Purification (TAP), a method that uses a dual-affinity tag to isolate protein complexes under native conditions with high specificity. forth.grcreative-proteomics.com

Common partners for the V5 tag include other small epitope tags like FLAG, HA, and Myc, larger affinity tags such as the polyhistidine-tag (His-tag), and fluorescent proteins like Green Fluorescent Protein (GFP). forth.grthermofisher.comresearchgate.net

V5 in Combination with Other Epitope Tags

Pairing the V5 tag with other small epitope tags such as FLAG or HA allows for versatile detection and immunoprecipitation strategies. forth.gr Researchers can use antibodies specific to each tag for sequential immunoprecipitation (IP) or co-immunoprecipitation (Co-IP) to validate protein-protein interactions. asci-jci.orgzoonews.ws This dual-tagging system provides an internal control and adds robustness to experimental data, as the protein can be detected or purified using two independent tag-antibody systems.

V5 in Combination with Affinity Tags

A frequent and highly effective strategy is the combination of the V5 tag with an affinity tag, most notably the polyhistidine (His) tag. abcam.comnih.gov The His-tag's affinity for metal ions allows for efficient initial purification of the fusion protein from a crude cell lysate via immobilized metal affinity chromatography (IMAC). thermofisher.compromega.co.ukgenscript.com The V5 tag can then be used for subsequent, more specific immunoaffinity purification or for sensitive detection in downstream applications like Western blotting. nih.gov

In one study, researchers combined the V5 tag with a biotin (B1667282) tag for use in Chromatin Immunoprecipitation (ChIP) assays. nih.gov This dual-tag system allowed for a two-step purification process: an initial capture with anti-V5 agarose (B213101), followed by elution with a V5 peptide, and a subsequent, highly stringent purification step using streptavidin beads that bind tightly to the biotin tag. nih.gov This sequential approach was designed to significantly lower the background of non-specific proteins and enhance the purification of protein complexes. nih.gov

V5 in Combination with Fluorescent Protein Tags

For applications in cell biology, such as studying protein localization and dynamics in live cells, the V5 tag is often combined with fluorescent proteins like Green Fluorescent Protein (GFP) or its variants. researchgate.netnih.govpeakproteins.comthermofisher.com The fluorescent tag enables direct visualization of the protein's location and movement within the cell via fluorescence microscopy. peakproteins.comthermofisher.com The V5 tag, being much smaller and less likely to interfere with protein function, serves as a reliable epitope for biochemical assays such as immunoprecipitation or Western blotting from the same cell lysates. nih.gov

A study developing a V5-tag-directed nanobody demonstrated this utility by co-expressing a V5-tagged protein (γ-actin-V5) with a nanobody fused to eGFP (NbV5-eGFP). nih.gov The NbV5-eGFP selectively associated with the V5-tagged actin, allowing its visualization, thereby showcasing a versatile tool for live-cell imaging and probing protein-protein interactions. nih.gov

The following table summarizes common combinatorial tagging strategies involving the V5 epitope tag.

| Tag Combination | Primary Application(s) | Rationale & Advantages |

| V5-His | Tandem Affinity Purification, Western Blot | Combines efficient purification via IMAC (His-tag) with sensitive and specific detection (V5-tag). abcam.comnih.gov |

| V5-FLAG or V5-HA | Co-Immunoprecipitation, Immunofluorescence, Western Blot | Provides two independent epitopes for sequential IP, dual-color immunofluorescence, or verification of protein identity. forth.grresearchgate.net |

| V5-Biotin | Tandem Affinity Purification (e.g., ChIP) | Allows for reversible immunoaffinity capture (V5) followed by a highly stable and stringent purification step (Biotin-Streptavidin). nih.gov |

| V5-GFP (or other FPs) | Live-Cell Imaging, Immunoprecipitation | Enables direct visualization of protein localization in living cells (GFP) while providing a small, stable tag for biochemical assays (V5). researchgate.netnih.gov |

These combinatorial strategies significantly broaden the experimental toolkit, allowing for more rigorous and multifaceted analysis of protein function, interaction, and localization than is possible with a single tag alone.

Methodological Applications of V5 Epitope Tag Peptide Trifluoroacetate in Protein Research

Immunodetection Techniques for V5 Tagged Proteins

The V5 epitope tag is readily recognized by specific monoclonal and polyclonal antibodies, enabling the detection of V5-tagged proteins in a variety of immunoassays.

Western Blotting for Protein Expression and Size Analysis

Western blotting is a cornerstone technique for confirming the expression and determining the molecular weight of V5-tagged fusion proteins. thermofisher.com In this method, protein lysates from cells expressing the V5-tagged protein are separated by size via gel electrophoresis and then transferred to a membrane. The membrane is subsequently probed with a primary antibody specific to the V5 tag, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent or colorimetric detection. thermofisher.com This allows for the specific visualization of the V5-tagged protein, confirming its expression and providing an estimate of its size. For instance, in a study analyzing a V5-His-LacZ fusion protein, western blotting with a V5 tag monoclonal antibody successfully detected the protein at its expected molecular weight of approximately 117 kDa in lysates from transfected HEK-293 cells, while no signal was observed in untransfected cells. thermofisher.com

| Application | Technique | Common Use | Key Finding |

| Protein Expression Verification | Western Blot | Detection of V5-tagged proteins in cell lysates | Confirms successful expression of the fusion protein at the correct molecular weight. thermofisher.com |

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Detection

ELISA is a powerful technique for the quantitative detection of V5-tagged proteins. This assay can be configured in various formats, such as a sandwich ELISA, where a capture antibody specific for the protein of interest is coated on a microplate well, followed by the addition of the sample containing the V5-tagged protein. A detection antibody targeting the V5 tag, often conjugated to an enzyme, is then used to quantify the amount of bound protein. The V5 epitope tag's high affinity for its corresponding antibodies makes it a reliable component in ELISAs for quantifying fusion proteins. ptglab.com The peptide can also be used in competitive immunoassays to competitively bind anti-V5 antibodies. yeasenbio.com

| Application | Technique | Purpose | Advantage |

| Protein Quantification | ELISA | Measures the concentration of a V5-tagged protein in a sample. | High specificity and sensitivity due to the strong interaction between the V5 tag and its antibody. ptglab.com |

Immunofluorescence (IF) and Immunocytochemistry (ICC) for Subcellular Localization

Immunofluorescence and immunocytochemistry are invaluable techniques for visualizing the subcellular localization of V5-tagged proteins within cells. ptglab.com In these methods, cells expressing the V5-tagged protein are fixed and permeabilized to allow for the entry of a V5-specific primary antibody. This is followed by a fluorescently labeled secondary antibody, which enables the visualization of the protein's location within the cell using a fluorescence microscope. This approach has been successfully used to study the localization of various V5-tagged proteins, providing insights into their function and trafficking. For example, a recent study demonstrated the efficient recognition of a V5-tagged protein by the AY165 antibody in immunofluorescence, allowing for clear visualization of the protein. unige.ch

| Application | Technique | Objective | Outcome |

| Subcellular Localization | Immunofluorescence (IF) / Immunocytochemistry (ICC) | To determine the specific location of a V5-tagged protein within a cell. | Provides visual evidence of protein distribution, aiding in the understanding of its biological role. ptglab.comunige.ch |

Flow Cytometry for Cell-Based Protein Expression Analysis

Flow cytometry is a high-throughput method used to analyze the expression of V5-tagged proteins on the surface of or within cells. ptglab.comnih.gov Cells are incubated with a fluorescently labeled antibody specific for the V5 tag, and then analyzed by a flow cytometer. This technique allows for the quantification of the number of cells expressing the V5-tagged protein and the relative level of expression per cell. nih.gov Researchers have utilized this method to quantify receptor densities on the cell surface by converting fluorescence intensity signals to an absolute number of receptors per cell. nih.gov However, it has been noted that certain cell fixation and detachment reagents can affect the V5 tag signal in flow cytometry applications. nih.govscilit.com

| Application | Technique | Analysis Type | Key Consideration |

| Cell-Based Expression Analysis | Flow Cytometry | Quantifies the percentage of cells expressing a V5-tagged protein and the intensity of expression. nih.gov | The choice of cell fixation and detachment reagents can impact the detection of the V5 tag signal. nih.govscilit.com |

Protein Purification and Isolation Methodologies

The specific and high-affinity interaction between the V5 epitope tag and its corresponding antibodies makes it an excellent tool for the purification and isolation of tagged proteins from complex mixtures.

Immunoprecipitation (IP) for Target Protein Isolation

Immunoprecipitation is a widely used technique for isolating V5-tagged proteins and their interacting partners from cell lysates. ptglab.comthermofisher.com In this method, a V5-specific antibody is added to the cell lysate, where it binds to the V5-tagged protein. The antibody-protein complex is then captured using protein A/G or anti-isotype antibody-conjugated beads. After washing to remove non-specific binders, the purified V5-tagged protein can be eluted from the beads. A gentle elution method involves using a competitive V5 tag peptide solution. yeasenbio.com For instance, V5 tag peptides at a concentration of 100-400 μg/mL can be used for the elution of V5-fusion proteins bound to anti-V5 monoclonal antibodies. yeasenbio.com Nanobody-based affinity resins, such as the V5-Trap®, are also utilized for immunoprecipitation as they can offer lower background signals compared to traditional antibodies. ptglab.com

| Application | Technique | Principle | Elution Method |

| Protein Isolation | Immunoprecipitation (IP) | An anti-V5 antibody captures the V5-tagged protein from a complex mixture. ptglab.com | Competitive elution with V5 epitope tag peptide. yeasenbio.com |

Co-immunoprecipitation (Co-IP) for Protein Complex Analysis

Co-immunoprecipitation (Co-IP) is a powerful technique used to identify and study protein-protein interactions in their native cellular environment. The V5 epitope tag system is frequently employed in Co-IP experiments due to the availability of high-affinity specific antibodies. libretexts.org The methodology involves genetically fusing the V5 tag sequence to a "bait" protein of interest. When this fusion protein is expressed in cells, it forms complexes with its natural interaction partners, or "prey" proteins.

The entire protein complex is then isolated from the cell lysate using an antibody that specifically recognizes the V5 epitope. ptglab.combio-rad-antibodies.com This antibody is typically immobilized on agarose (B213101) or magnetic beads. After incubation with the cell lysate, the beads are washed to remove non-specifically bound proteins. The captured protein complexes, including the V5-tagged bait and its associated prey proteins, are then eluted from the beads. Subsequent analysis, commonly performed by mass spectrometry, allows for the identification of the unknown prey proteins, thus revealing the composition of the protein complex. nih.gov

A notable application of this technique involves a serial immunoprecipitation strategy using a dually tagged protein (e.g., 3xFLAG-V5). In this approach, the protein of interest is first immunoprecipitated using anti-FLAG beads, eluted gently with a FLAG peptide, and then recaptured using anti-V5 beads. nih.gov This two-step process significantly reduces background noise from non-specific protein binding, enabling the isolation of high-purity, high-affinity protein complexes for detailed analysis. nih.gov This method has been successfully used in yeast to demonstrate specific interactions between the heat shock transcription factor (Hsf1) and Hsp70 chaperone proteins. nih.gov

Immunoaffinity Chromatography for High Purity Protein Recovery

Immunoaffinity chromatography is a highly specific method for purifying a target protein from a complex mixture, such as a cell lysate. The V5 epitope tag is a valuable tool for this application, enabling the rapid, one-step purification of recombinant proteins. libretexts.orgnih.gov The principle involves using a monoclonal or polyclonal antibody specific to the V5 tag that is covalently attached to a solid-phase chromatography matrix, such as Sepharose or agarose beads.

When a crude lysate containing the V5-tagged protein is passed over this matrix, the tagged protein binds with high specificity to the immobilized antibody. Unbound proteins and other cellular components are washed away. The purified V5-tagged protein is then recovered by disrupting the antibody-epitope interaction, typically by changing the pH or by using a competitive eluting agent like a high concentration of the V5 peptide itself. This method is particularly advantageous because it relies on the universal V5 tag, eliminating the need to develop a unique purification protocol for each individual protein.

Advancements in V5 Epitope Tag Antibody Development and Characterization

The utility of the V5 epitope tag is fundamentally dependent on the quality and performance of the antibodies used for its detection. Significant advancements have been made in generating and characterizing a diverse range of anti-V5 antibodies, including monoclonal, polyclonal, and single-domain formats, to suit various research applications.

Generation of Monoclonal and Polyclonal Antibodies Specific to V5 Epitope

Antibodies that recognize the V5 epitope are available in both monoclonal and polyclonal forms. thermofisher.com The V5 epitope tag peptide itself, derived from the P and V proteins of the simian virus 5 (SV5), serves as the immunogen to generate these antibodies in host animals like mice or rabbits. thermofisher.comcusabio.com

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple different epitopes on the V5 peptide. This property can lead to a more robust signal, especially in applications like Western blotting, as the antibodies can bind to the tag in multiple ways. sigmaaldrich.com

Monoclonal antibodies , in contrast, are a homogeneous population of antibodies derived from a single B-cell clone. sigmaaldrich.com They recognize a single, specific epitope on the V5 tag. This high specificity minimizes background noise and cross-reactivity, providing highly consistent and reproducible results, which is critical for quantitative and imaging-based assays. sigmaaldrich.comnih.gov The mouse monoclonal antibody clone SV5-Pk1 is a widely cited and trusted reagent for detecting the V5 tag. bio-rad-antibodies.comabcam.com

The choice between a monoclonal and polyclonal antibody depends on the specific experimental requirements, such as the need for signal amplification versus absolute specificity.

| Feature | Monoclonal Antibodies | Polyclonal Antibodies |

| Source | Single B-cell clone (Hybridoma) | Multiple B-cell clones |

| Specificity | Recognizes a single epitope | Recognizes multiple epitopes on the antigen |

| Consistency | High batch-to-batch consistency | Potential for batch-to-batch variability |

| Cross-Reactivity | Low, highly specific | Higher potential for cross-reactivity |

| Signal | Consistent but may be lower than polyclonal | Often provides a stronger, amplified signal |

| Application | Ideal for quantitative assays, IHC, and diagnostics | Robust for Western blotting and immunoprecipitation |

Development and Application of V5-Specific Nanobodies (Intrabodies) for Intracellular Studies

A significant innovation in antibody technology is the development of nanobodies, which are single-domain antibody fragments derived from the heavy-chain-only antibodies found in camelids. nih.govrsc.org Nanobodies possess unique properties that make them exceptionally well-suited for intracellular studies. Their small size (~15 kDa) allows them to access cellular compartments and bind to epitopes that may be inaccessible to conventional, larger antibodies (~150 kDa). nih.govmdpi.com They are also highly stable and can be functionally expressed inside living cells as "intrabodies". researchgate.net

Recently, a V5-specific nanobody, termed NbV5, was developed for intracellular applications. nih.gov This nanobody binds the V5-tag with high affinity and can be used as a versatile tool in live-cell assays to study protein-protein interactions, such as Bioluminescence Resonance Energy Transfer (BRET) and NanoBiT. nih.gov The NbV5:V5 tag system allows researchers to replace large fluorescent or luminescent protein fusions with the much smaller V5 tag (1.4 kDa), minimizing potential steric hindrance or disruption of the target protein's function and localization. nih.gov Commercially available reagents, such as the V5-Trap®, utilize an anti-V5 nanobody conjugated to beads for highly efficient and clean immunoprecipitation experiments, as they avoid the co-elution of heavy and light chains from conventional antibodies. ptglab.com

Rigorous Antibody Characterization for Specificity and Affinity in Research

The reliability of any experiment using the V5 tag system hinges on the specificity and affinity of the anti-V5 antibody. Rigorous characterization is essential to ensure that the antibody binds only to the V5 tag and does not cross-react with endogenous proteins, which could lead to false-positive results.

Validation is performed using multiple techniques. For instance, the specificity of the monoclonal antibody mu_SV5-Pk1 has been demonstrated by staining commercially available human normal and cancer tissue microarrays. The results showed no specific staining, indicating an absence of off-target binding in a complex tissue environment. researchgate.netnih.gov

Furthermore, different antibody clones can exhibit varying performance in specific applications. A quantitative comparison of two recombinant anti-V5 antibodies, AY165 and AE408, in immunofluorescence revealed significant differences in their ability to detect a V5-tagged protein on the cell surface. The AY165 antibody efficiently labeled the cells, whereas the AE408 antibody showed no labeling, highlighting the importance of empirical validation for specific experimental contexts. unige.ch This level of characterization ensures that researchers can select the most appropriate antibody for their needs, leading to more accurate and reproducible data.

| Antibody Clone | Application | Result | Conclusion |

| AY165 | Immunofluorescence | Strong, specific labeling of cells expressing IL2RA-V5. unige.ch | Efficiently recognizes the V5-tag in immunofluorescence. unige.ch |

| AE408 | Immunofluorescence | No labeling observed on cells expressing IL2RA-V5. unige.ch | Not suitable for V5-tag detection in this immunofluorescence setup. unige.ch |

| mu_SV5-Pk1 | Immunohistochemistry | No specific staining on human normal or cancer tissue microarrays. researchgate.netnih.gov | High specificity with no detectable cross-reactivity in human tissues. researchgate.netnih.gov |

Research Applications and Functional Studies Enabled by V5 Epitope Tag Peptide Trifluoroacetate

Elucidating Protein-Protein Interactions and Signaling Pathways

The ability to tag proteins with the V5 epitope has significantly advanced the study of protein-protein interactions (PPIs), which are fundamental to virtually all cellular signaling networks. nih.govnih.gov By fusing the V5 tag to a protein of interest, researchers can use anti-V5 antibodies for co-immunoprecipitation (Co-IP) experiments to isolate and identify interacting partners. This technique involves using an antibody to pull down a V5-tagged "bait" protein from a cell lysate, thereby also capturing any "prey" proteins that are bound to it. nih.gov

A powerful strategy to enhance the specificity of Co-IP involves serial affinity purification of proteins tagged with two different epitopes, such as 3xFLAG and V5. nih.gov This dual-tagging method allows for a two-step purification process, first immunoprecipitating with an anti-FLAG antibody and then recapturing the eluted complex with an anti-V5 antibody. nih.gov This sequential purification significantly reduces the number of non-specifically bound proteins, which is particularly useful for eliminating common contaminants like abundant chaperones and metabolic enzymes, thus yielding purer, high-affinity protein complexes for analysis by mass spectrometry. nih.gov

The V5 epitope tag has been instrumental in dissecting the intricate networks of ubiquitin signaling. ref.ac.uk Ubiquitination, the process of attaching ubiquitin proteins to substrates, governs a vast array of cellular functions, and its dysregulation is linked to numerous diseases. By tagging components of the ubiquitin pathway, such as E3 ligases or deubiquitinating enzymes (DUBs), with the V5 peptide, researchers can effectively map their interaction networks. Using techniques like Co-IP followed by mass spectrometry, specific substrates and regulatory partners of these enzymes can be identified, providing critical insights into their cellular roles. ref.ac.uk

The study of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors, has been significantly enhanced by the use of the V5 tag. nih.govnih.gov A notable advancement is the development of an intracellular nanobody, termed NbV5, that specifically binds to the V5 tag. nih.gov This NbV5:V5 tag system serves as a versatile toolkit for interrogating GPCR signaling dynamics within living cells. nih.govnih.gov

Researchers have successfully adapted various cellular assays for studying PPIs, such as Bioluminescence Resonance Energy Transfer (BRET) and NanoLuciferase Binary Technology (NanoBiT), to incorporate the NbV5:V5 system. nih.gov In these assays, the small V5 tag (1.4 kDa) can be fused to a GPCR-interacting protein (the "prey," e.g., β-arrestin), while a larger functional moiety (like a luciferase enzyme) is fused to the NbV5 or the GPCR itself (the "bait"). nih.govresearchgate.net This minimizes potential steric hindrance that larger tags might cause, allowing for a more accurate representation of the native protein interactions upon receptor activation. nih.govnih.gov For instance, this system has been used to monitor the recruitment of V5-tagged β-arrestin-1 and β-arrestin-2 to GPCRs like the Angiotensin II receptor type 1 (AT₁R) and the μ-opioid receptor (μ-OR). nih.govresearchgate.net

| Component | Role | Example Molecule | Tag/Fusion Partner | Purpose |

|---|---|---|---|---|

| Bait Protein | The primary receptor being studied | Angiotensin II receptor 1 (AT₁R) | SmBiT (NanoBiT component) | Initiates the signaling cascade upon activation |

| Prey Protein | A protein that interacts with the bait | β-arrestin-2 | V5 epitope tag | Recruited to the activated receptor |

| Biosensor | Bridges the interaction for detection | NbV5 (Anti-V5 Nanobody) | LgBiT (NanoBiT component) | Binds to the V5-tagged prey, bringing LgBiT into proximity with SmBiT to generate a detectable luminescent signal |

Investigating Protein Topology and Subcellular Dynamics

Understanding where a protein resides within a cell and how it is oriented within membranes is crucial to defining its function. The V5 tag is a valuable reagent for such topological studies due to its small size and the high specificity of the anti-V5 antibody. nih.govbio-techne.com

The V5 tag has been employed in studies to unravel the functions of distinct classes of chromatin-interacting membrane proteins. bio-techne.com By tagging these proteins with the V5 epitope, researchers can use immunofluorescence and immunoprecipitation assays to confirm their localization to specific membrane compartments, such as the nuclear envelope, and to identify the protein complexes they form at the interface between chromatin and cellular membranes. bio-techne.com For example, V5 tag antibody assays were part of research demonstrating a shared function for these protein classes at the end of mitosis. bio-techne.com Furthermore, the V5 tag has been shown to perform well in Chromatin Immunoprecipitation (ChIP) assays, which are used to identify the genomic binding sites of transcription factors and other chromatin-associated proteins. nih.gov Studies have shown that the V5 tag may be less sensitive to the effects of formaldehyde (B43269) crosslinking compared to other tags, providing a robust tool for ChIP applications. nih.gov

Visualizing protein dynamics in real-time provides unparalleled insight into cellular function. The V5 tag, particularly when paired with the NbV5 nanobody system, has emerged as a powerful tool for live-cell imaging. nih.govresearchgate.net The NbV5 can be fused to a fluorescent protein, creating an intracellular biosensor that binds to V5-tagged proteins, allowing for their visualization and tracking within living cells without the need for large fluorescent protein fusions directly on the protein of interest. nih.gov This approach minimizes the risk of altering the protein's localization or function. nih.gov The versatility of the V5 tag is further demonstrated by its successful use in various immunofluorescence applications, where it allows for the clear detection of tagged proteins within fixed cells and tissues. ref.ac.uknih.gov

Functional Analysis of Novel and Low-Abundance Proteins

A significant challenge in proteomics is the study of novel proteins or those that are expressed at very low levels within the cell. The V5 epitope tag provides a standardized method for the detection and purification of these proteins, for which specific antibodies may not exist. researchgate.netnovusbio.com By incorporating the V5 tag sequence into the gene encoding a protein of interest, a universal detection reagent (the anti-V5 antibody) can be used across various applications. researchgate.net

This methodology has proven effective for a wide range of immunological techniques, including: ref.ac.uk

Immunoblotting (Western Blotting): To detect and quantify the tagged protein in cell extracts.

Immunoprecipitation (IP): To purify the tagged protein and its binding partners from complex mixtures for further analysis. ptglab.com

Immunofluorescence (IF): To determine the subcellular localization of the tagged protein within cells. ptglab.com

The ability to reliably detect and purify proteins, regardless of their abundance, is critical for characterizing their function, identifying their interaction partners, and understanding their role in cellular processes. ref.ac.uknih.gov The V5 tag's utility across these applications makes it an essential tool for the functional analysis of previously uncharacterized or low-abundance proteins. ref.ac.uk

| Application | Purpose | Key Advantage of V5 Tag |

|---|---|---|

| Co-Immunoprecipitation (Co-IP) | Identify protein-protein interactions | High-affinity antibodies enable efficient pulldown of protein complexes. nih.gov |

| Chromatin Immunoprecipitation (ChIP) | Identify protein-DNA interactions | Performs well and may be less sensitive to formaldehyde crosslinking. nih.gov |

| Immunofluorescence (IF) | Visualize subcellular protein localization | Small size minimizes interference; enables clear imaging in fixed cells. ref.ac.ukptglab.com |

| Live-Cell Imaging | Track protein dynamics in real-time | Pairing with NbV5-fluorescent protein fusions allows for intracellular tracking. nih.gov |

| Western Blotting | Detect and quantify protein expression | Provides a universal detection method for any V5-tagged protein. researchgate.net |

Contributions to Functional Genomics and Proteomics Research

The V5 epitope tag is a cornerstone of functional genomics and proteomics, enabling the detection, purification, and functional analysis of proteins. bio-techne.comcreative-biostructure.com Its utility stems from the availability of highly specific anti-V5 antibodies, which allows for the reliable identification of V5-tagged proteins, even those that are newly discovered, expressed at low levels, or possess poor immunogenicity. thermofisher.comcreative-biostructure.com

The V5 tag system is integral to a multitude of immunochemical techniques. bio-techne.com These applications are crucial for elucidating protein function and interaction networks. Common applications include:

Western Blotting: To detect and quantify the expression levels of recombinant proteins in cell lysates. ptglab.comthermofisher.com

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): To isolate a specific V5-tagged protein and its binding partners from a complex mixture, thereby mapping protein-protein interactions. ptglab.comthermofisher.com

Immunofluorescence (IF): To visualize the subcellular localization of a tagged protein within fixed cells. ptglab.comthermofisher.com

Flow Cytometry: To identify and quantify cells expressing a V5-tagged protein on their surface. ptglab.commdpi.com

ELISA (Enzyme-Linked Immunosorbent Assay): For the detection and quantification of tagged proteins. ptglab.comcreative-biostructure.com

The development of a V5-tag-directed nanobody has further expanded its utility, creating intracellular biosensors to study dynamic protein-protein interactions in living cells, such as those involved in G protein-coupled receptor (GPCR) signaling. nih.gov This technology is particularly powerful when combined with genome-wide V5-tagged Open Reading Frame (ORF) libraries, paving the way for large-scale investigations of protein interaction networks. nih.govbiorxiv.org Furthermore, the V5 tag has been successfully used in Chromatin Immunoprecipitation (ChIP) assays, providing a reliable method for identifying the genomic binding sites of transcription factors and other chromatin-associated proteins. nih.gov

| Technique | Primary Application in Genomics/Proteomics | Key Advantage of V5 Tag |

|---|---|---|

| Western Blotting | Detection and quantification of protein expression. | High-specificity antibodies allow for clear detection. thermofisher.com |

| Immunoprecipitation (IP/Co-IP) | Isolation of proteins and their interaction partners. | Facilitates the mapping of protein-protein interaction networks. thermofisher.com |

| Immunofluorescence (IF) | Visualization of subcellular protein localization. | Enables spatial analysis of protein function within the cell. thermofisher.com |

| Flow Cytometry | Quantification of cells expressing tagged surface proteins. | Useful for studies involving cell surface receptors and markers. mdpi.com |

| Chromatin Immunoprecipitation (ChIP) | Identification of protein-DNA binding sites. | Provides a reliable alternative to protein-specific antibodies. nih.gov |

Model Organism Research with V5 Epitope Tagging

The V5 epitope tag has been widely adopted in research involving various model organisms, allowing for detailed functional analysis of proteins in a whole-organism context. thermofisher.comabcam.com

In developmental biology, maintaining the normal function of a tagged protein is critical. Studies in zebrafish (Danio rerio) have highlighted the importance of tag placement. For instance, research on the Smad5 protein, a key mediator in the TGF-beta signaling pathway involved in embryonic patterning, demonstrated that traditional N- or C-terminal V5 tagging disrupted its functionality. nih.govnih.govzfin.org However, by using a predictive approach to place the V5 tag at internal sites within the Smad5 protein, researchers were able to create a tagged protein that rescued mutant embryos, behaving identically to the wild-type, untagged protein. nih.gov This internally-tagged Smad5-V5 was successfully detected via Western blot and immunofluorescence, showcasing that proper placement allows for effective protein tracking without compromising biological activity. nih.gov

The fruit fly, Drosophila melanogaster, is a powerful model for neurobiology. V5 tagging has been employed to dissect complex neural circuits and behaviors. In a study on aggression, researchers used a V5-tagged vesicular monoamine transporter (VMAT) to investigate the role of octopamine (B1677172) neurons. nih.gov This allowed for precise visualization and comparison of the localization of VMAT with the vesicular glutamate (B1630785) transporter (dVGLUT). nih.govsdbonline.org The study revealed distinct puncta where V5-VMAT was present without dVGLUT, suggesting that spatial differences in neurotransmitter signaling within the same neuron could underlie different behaviors like aggression versus courtship. nih.gov This demonstrates the utility of V5 tagging in mapping the fine-scale architecture of neural circuits.

The V5 tag is broadly applicable in microbial systems for recombinant protein expression and analysis. thermofisher.comref.ac.uk In the yeast Saccharomyces cerevisiae, a powerful model for eukaryotic cell biology, V5 tagging is a common technique. Researchers have developed sets of plasmids for efficient, PCR-based C-terminal V5 tagging of genes directly in the yeast genome. nih.govscienceopen.com These systems often include a linker sequence to minimize interference between the tag and the target protein, enhancing the accessibility for antibody binding. nih.govscienceopen.com Such tools have been used to successfully tag and purify components of large protein complexes, like the 26S proteasome. nih.gov

Additionally, a "Yeast Cross and Capture System" utilizes V5 tagging to study protein-protein interactions on a larger scale. In this system, a "bait" protein is tagged with 6xHIS, while "prey" proteins are tagged with V5 and VSV. horizondiscovery.com Following mating and cell lysis, the bait protein is pulled down, and interacting prey proteins are detected using the anti-V5 antibody, allowing for the identification of novel protein interactions. horizondiscovery.com

Advancements in Vaccine and Diagnostic Research Methodologies (excluding clinical human trial data)

The V5 epitope tag has proven to be a valuable asset in the preclinical development of vaccines and diagnostics. Its ability to facilitate the purification and presentation of antigens is a key advantage. ref.ac.uk

In vaccine research, the V5 tag was instrumental in developing methods for producing subunit vaccines. It was used to generate Solid Matrix-Antibody-Antigen (SMAA) complexes, which are highly immunogenic. ref.ac.uk This technology, which relies on the V5 tag for the purification and capture of recombinant viral proteins, has been applied to the development of vaccine candidates against challenging pathogens like HIV-1 and Tuberculosis (TB). ref.ac.uk

In the field of diagnostics, the V5 tag offers advantages over other tags that might disrupt the native conformation of an antigen. For example, in the development of a diagnostic reagent for West Nile Virus, a polyhistidine tag disrupted the structure of the prM antigen, rendering it useless. ref.ac.uk However, using the V5 tag allowed the antigen to maintain its authentic structure, leading to the creation of a functional diagnostic agent for detecting antibodies against the virus in serum samples. ref.ac.uk

Comparative Analysis and Strategic Considerations of V5 Epitope Tagging in Research

Comparative Analysis of V5 Epitope Tag with Other Commonly Used Epitope Tags (e.g., FLAG, HA, Myc, His)

Epitope tags are indispensable tools in molecular biology, enabling the detection, purification, and characterization of proteins. bio-techne.comnovusbio.com The V5 epitope tag, derived from the P and V proteins of the simian virus 5 (SV5), is a 14-amino-acid peptide that has gained prominence in a wide array of research applications. nih.govptglab.com Its utility is often compared with other popular epitope tags such as FLAG, hemagglutinin (HA), Myc, and polyhistidine (His-tag). Each of these tags possesses distinct characteristics that make them suitable for specific experimental contexts.

A comparative overview of these tags reveals differences in their origin, size, and sequence, which in turn influence their behavior and application. The V5 tag, with its sequence GKPIPNPLLGLDST, is recognized by a highly specific monoclonal antibody. ptglab.comref.ac.uk In contrast, the FLAG tag (DYKDDDDK) was artificially designed and is known for its hydrophilic nature. ptglab.comabcam.com The HA tag (YPYDVPDYA) is derived from the human influenza hemagglutinin protein and is highly immunogenic. creative-biostructure.comthermofisher.com The Myc tag (EQKLISEEDL) originates from the human c-Myc oncogene. abcam.com The His-tag is a synthetic peptide consisting of at least six histidine residues.

The choice of an epitope tag is a critical experimental decision, with implications for protein function, detection sensitivity, and purification efficiency. bio-techne.comresearchgate.net The V5 tag offers several advantages, including its prokaryotic origin, which minimizes cross-reactivity in mammalian systems, and its resistance to cleavage by endogenous proteases. abcam.comnih.gov

Interactive Data Table: Comparison of Common Epitope Tags

| Feature | V5 Tag | FLAG Tag | HA Tag | Myc Tag | His-Tag |

|---|---|---|---|---|---|

| Origin | Simian Virus 5 (SV5) P and V proteins ptglab.com | Artificial design ptglab.com | Human Influenza Hemagglutinin creative-biostructure.com | Human c-Myc proto-oncogene abcam.com | Synthetic |

| Sequence | GKPIPNPLLGLDST ptglab.com | DYKDDDDK abcam.com | YPYDVPDYA thermofisher.com | EQKLISEEDL abcam.com | HHHHHH (or more) |

| Size (Amino Acids) | 14 (or a shorter 9 aa version) ptglab.com | 8 abcam.com | 9 thermofisher.com | 10 abcam.com | 6 or more |

| Molecular Weight (kDa) | ~1.42 lubio.ch | ~1.01 abcam.com | ~1.1 | ~1.2 abcam.com | ~0.84 (for 6xHis) |

| Key Characteristics | Low immunogenicity, high-affinity antibodies available nih.govnih.gov | Highly hydrophilic, contains an enterokinase cleavage site abcam.com | High immunogenicity creative-biostructure.com | Widely used, can be crystallized abcam.com | Allows for purification via metal affinity chromatography |

Relative Advantages in Specific Research Applications

The V5 epitope tag has demonstrated distinct advantages in a variety of research applications, from protein purification to in vivo imaging. Its versatility makes it a valuable tool for studying protein-protein interactions, subcellular localization, and gene expression.

In the realm of immunohistochemistry (IHC) , the V5 tag is particularly advantageous for the analysis of tissues, especially in mouse models. The availability of high-affinity antibodies against the V5 tag allows for sensitive and specific detection of tagged proteins in tissue sections. nih.gov Furthermore, the development of a humanized anti-V5 monoclonal antibody helps to avoid cross-reactivity and unspecific background signals in fixed mouse tissue. st-andrews.ac.uk

For protein purification , the V5 tag can be effectively used in immunoprecipitation (IP) workflows. ptglab.com While not as common as the His-tag for large-scale purification, the V5 tag, in conjunction with anti-V5 antibodies or nanobodies conjugated to beads, provides a highly specific method for isolating proteins from complex mixtures. ptglab.comlubio.ch This is particularly useful for co-immunoprecipitation (Co-IP) studies aimed at identifying protein interaction partners. antibodies.comthermofisher.com

In vaccine development and diagnostics , the V5 tag has proven to be a crucial tool. ref.ac.uk Its use has been instrumental in the development of subunit vaccines against challenging pathogens. ref.ac.uk In some instances, the V5 tag has been shown to be superior to other tags, like the polyhistidine tag, by allowing for the correct folding and presentation of antigenic structures, which is critical for the development of effective diagnostic agents. ref.ac.uk

The V5 tag is also well-suited for flow cytometry , enabling the quantitative analysis of V5-tagged proteins at the single-cell level. nih.gov This is valuable for applications in synthetic biology and cell engineering, such as the study of chimeric antigen receptor (CAR)-T cells. nih.gov

Considerations for Tag Length, Immunogenicity, and Hydrophilicity in Experimental Design

When designing experiments involving epitope tagging, several key properties of the tag must be considered to minimize interference with the protein of interest and ensure reliable results. These include the tag's length, its potential to elicit an immune response (immunogenicity), and its interaction with aqueous environments (hydrophilicity).

Tag Length: The V5 tag, at 14 amino acids, is of a moderate length compared to other common tags. ptglab.com Generally, shorter tags are preferred as they are less likely to interfere with the folding, function, and localization of the fusion protein. abcam.comthermofisher.com The relatively small size of the V5 tag is advantageous in this regard. nih.gov

Immunogenicity: The V5 tag exhibits low immunogenicity, which is a significant advantage for in vivo applications. creative-biostructure.com This means it is less likely to be recognized as a foreign antigen by the host's immune system, which could otherwise lead to the degradation of the tagged protein or an unwanted immune response. The HA tag, in contrast, is known for its high immunogenicity. creative-biostructure.comthermofisher.com

Hydrophilicity: The hydrophilicity of an epitope tag can influence the solubility and behavior of the fusion protein. The V5 tag has a predominantly hydrophilic character and a low number of charges at physiological pH, making it a good choice for studying cell membrane-bound proteins. nih.gov In contrast, the FLAG tag is noted for being more hydrophilic than many other epitope tags, which can help to prevent denaturation or inactivation of the protein it is attached to. abcam.comthermofisher.com Strongly lipophilic sequences, on the other hand, may have a tendency to integrate into membranes or form aggregates. nih.gov

Optimization Strategies for V5 Epitope Tagging Experiments

To maximize the success of experiments utilizing the V5 epitope tag, several optimization strategies can be employed. These range from the careful selection of the tagging site to methods for enhancing detection sensitivity.

Selection of Optimal Tagging Site and Expression Conditions

The placement of the V5 tag on the target protein is a critical consideration. The tag can be fused to the N-terminus, the C-terminus, or even inserted internally within the protein sequence. nih.govlubio.ch The optimal location is protein-dependent and should be chosen to minimize disruption of the protein's structure, function, and localization. For instance, if the N-terminus of a protein is involved in a critical function, such as a signal peptide, it is advisable to place the tag at the C-terminus. Conversely, if the C-terminus is crucial for protein-protein interactions, an N-terminal tag may be more appropriate. In some cases, internal tagging has been shown to be well-tolerated. nih.gov

Expression conditions can also significantly impact the results of V5 tagging experiments. It is important to consider that the insertion of an epitope tag can sometimes reduce protein expression levels. nih.gov Therefore, optimizing factors such as the expression vector, promoter strength, and cell culture conditions may be necessary to achieve sufficient levels of the tagged protein for detection and analysis. Additionally, certain experimental procedures, such as cell fixation and detachment using reagents like trypsin, can affect the V5 tag signal. nih.gov It has been observed that trypsin treatment can lead to good preservation of the V5 tag compared to other proteases. nih.gov

Enhancing Detection Sensitivity through Multimerization and Tandem Repeats

For proteins expressed at low levels, detecting a single epitope tag can be challenging. nih.gov To overcome this, a powerful strategy is the use of multimerized or tandem repeats of the epitope tag. nih.govoup.com By genetically encoding multiple copies of the V5 tag in series (e.g., 3xV5), the number of antibody binding sites is increased, leading to a significant amplification of the signal in detection assays like Western blotting and immunofluorescence. thermofisher.com

Recent advancements have led to the development of systems that allow for the creation of up to 80 tandem repeats of common epitope tags, including V5. oup.comresearchgate.net This high level of multimerization can enhance protein detection sensitivity by as much as eight-fold compared to previously available options. oup.com This approach is particularly beneficial for visualizing the expression of low-abundance proteins and for detailed studies of their subcellular localization. nih.gov

Integration of V5 Tagging with Complementary Protein Research Techniques

The V5 epitope tag is a versatile tool that can be seamlessly integrated with a variety of other protein research techniques to provide a more comprehensive understanding of protein function and interactions.

Co-immunoprecipitation (Co-IP): V5 tagging is widely used in Co-IP experiments to study protein-protein interactions. antibodies.comthermofisher.com In this technique, a V5-tagged "bait" protein is expressed in cells and then immunoprecipitated from the cell lysate using an anti-V5 antibody. Any proteins that are bound to the bait protein will be co-precipitated and can then be identified by methods such as Western blotting or mass spectrometry. thermofisher.com

Chromatin Immunoprecipitation (ChIP): The V5 tag is also a valuable tool for ChIP assays, which are used to investigate the interaction of proteins with DNA in vivo. nih.gov In a V5-ChIP experiment, cells expressing a V5-tagged DNA-binding protein are treated with a cross-linking agent to covalently link the protein to the DNA it is bound to. The chromatin is then sheared, and the V5-tagged protein-DNA complexes are immunoprecipitated with an anti-V5 antibody. The associated DNA can then be identified by sequencing (ChIP-seq). Studies have shown that the V5 tag can perform as well as other tags in ChIP and may be less affected by formaldehyde (B43269) cross-linking. nih.gov

Mass Spectrometry (MS): V5-tagging can be coupled with mass spectrometry to identify unknown protein interaction partners or to characterize post-translational modifications. researchgate.net Following immunoprecipitation of a V5-tagged protein, the entire protein complex can be eluted and analyzed by MS to identify all the constituent proteins. antibodies.com This approach, often referred to as "pull-down mass spectrometry" or "AP-MS" (Affinity Purification-Mass Spectrometry), is a powerful discovery tool in proteomics.

Intracellular Biosensors: A novel application of the V5 tag is its use in the development of intracellular biosensors. nih.gov By creating a nanobody that specifically recognizes the V5 tag (NbV5), researchers have developed a system that can be used in cellular assays like Bioluminescence Resonance Energy Transfer (BRET) and NanoBiT to study protein-protein interactions in real-time within living cells. nih.gov This approach allows for the replacement of larger functional tags (like fluorescent proteins) with the much smaller V5 tag, minimizing potential perturbations to the system being studied. nih.gov

Challenges, Limitations, and Future Directions in V5 Epitope Tag Research

Potential for Interference with Tagged Protein Structure or Functionality

While the small size of the V5 tag is intended to minimize interference with the function of the fused protein, the potential for structural and functional perturbations remains a significant consideration. The addition of any exogenous sequence can alter the native conformation, stability, and biological activity of a protein.

One area of concern is the potential for the V5 tag to disrupt protein-protein interactions or interfere with post-translational modifications. A study on the C. elegans translation initiation factor eIF4G revealed that the fusion of a V5 tag resulted in severe detrimental effects on its function, leading to embryonic lethality. nih.gov This disruption was not correlated with the size of the tag but rather the specific amino acid sequence, suggesting that the V5 tag itself can interfere with the biological activity of certain proteins. nih.gov Interestingly, a minor modification to the V5 sequence in this study restored the protein's function, highlighting the nuanced nature of tag-protein interactions. nih.gov

Furthermore, the trifluoroacetate (B77799) (TFA) counter-ion, often present in commercially available V5 epitope tag peptides from solid-phase synthesis, can introduce complications. genscript.comgenscript.com.cn Residual TFA can alter the local chemical environment of the tagged protein, potentially influencing its folding and stability. genscript.comnih.gov Studies have shown that TFA can affect the secondary structure of peptides and proteins, which could in turn impact their function. nih.gov

Table 1: Reported Instances of V5 Tag Interference

| Tagged Protein | Organism/System | Observed Interference | Reference |

| eIF4G | C. elegans | Disruption of protein function leading to embryonic arrest. | nih.gov |

Addressing Issues of Cross-Reactivity and Non-Specific Binding in Detection Systems

A significant challenge in the use of epitope tags is the potential for cross-reactivity and non-specific binding of the detecting antibodies, leading to false-positive signals and inaccurate data. While anti-V5 antibodies are generally highly specific, instances of non-specific binding can occur, particularly in complex biological samples.

In immunohistochemistry (IHC), for example, background staining can obscure the true localization of the V5-tagged protein. Research has shown that in certain mouse strains, such as CD-1 nude mice which possess B cells, a murine monoclonal anti-V5 antibody can produce extracellular staining, indicating non-specific binding. nih.gov This issue was not observed in highly immunocompromised NSG mice that lack humoral immunity. nih.gov To mitigate this, researchers have developed humanized versions of the anti-V5 antibody, which have been shown to reduce cross-reactivity and background signals in fixed mouse tissues. nih.govnih.govscilit.com

The presence of trifluoroacetate can also contribute to assay interference. While not directly causing antibody cross-reactivity, TFA can affect the results of cellular assays by altering cell proliferation rates or acting as an allosteric modulator of receptors, which could be misinterpreted as a specific effect of the tagged protein. genscript.comgenscript.com.cn

Table 2: Strategies to Mitigate Non-Specific Binding of Anti-V5 Antibodies

| Strategy | Application | Description | Reference |

| Use of Humanized Antibodies | Immunohistochemistry (IHC) in mouse tissue | Reduces cross-reactivity and background signals compared to murine antibodies. | nih.govnih.govscilit.com |

| Appropriate Blocking Reagents | General Immunoassays | Use of blocking agents like normal goat serum can help to reduce non-specific binding. | nih.gov |

| Careful Selection of Animal Models | In Vivo Studies | Utilizing immunocompromised animals can reduce interference from endogenous antibodies. | nih.gov |

Considerations for Elution Conditions in Affinity Purification and Maintenance of Protein Integrity

Affinity purification is a primary application of the V5 epitope tag. However, the conditions required for eluting the tagged protein from the anti-V5 antibody-coupled resin can be harsh, potentially compromising the integrity and activity of the purified protein.

Common elution methods involve the use of low pH buffers, which can denature the target protein. To circumvent this, milder elution strategies have been developed, such as competitive elution with a high concentration of the V5 peptide. This method preserves the native conformation and activity of the purified protein.

The trifluoroacetate counter-ion in the V5 peptide used for elution can also be a factor. The acidic nature of TFA can lower the pH of the elution buffer, potentially affecting protein stability. genscript.com.cn Moreover, residual TFA in the final purified protein sample can interfere with downstream applications. For sensitive applications, it may be necessary to remove the TFA through methods like ion-exchange chromatography or by exchanging it for a more biologically compatible counter-ion such as chloride or acetate. wpmucdn.compeptide.comresearchgate.net

Table 3: Comparison of Elution Methods for V5-Tagged Proteins

| Elution Method | Principle | Advantages | Disadvantages |

| Low pH (e.g., Glycine-HCl) | Disrupts antibody-antigen interaction | Effective for tightly bound proteins | Can denature the target protein |

| Competitive Elution with V5 Peptide | V5 peptide competes with the tagged protein for antibody binding | Mild conditions, preserves protein activity | Can be costly, requires removal of excess peptide |

Strategies for Overcoming Limitations in In Vivo Applications

The use of the V5 epitope tag in living organisms presents a unique set of challenges. The expression of a foreign peptide can elicit an immune response, and the detection of the tag can be hampered by the complex in vivo environment.

As mentioned previously, the choice of animal model is critical. In immunocompetent animals, the V5 tag could be recognized as foreign, leading to an antibody response that could interfere with the experiment or lead to the clearance of the tagged protein. The use of immunocompromised animals can circumvent this issue. nih.gov

Furthermore, the delivery and expression of the V5-tagged protein need to be carefully controlled to achieve physiologically relevant levels. Overexpression can lead to artifacts, while low expression may be difficult to detect. Studies have demonstrated the successful use of the V5 tag for the in vivo detection of exogenous proteins in brain tissue, suggesting its utility in complex biological systems when appropriate controls and methodologies are employed.

The potential in vivo effects of the trifluoroacetate counter-ion also warrant consideration. TFA has been shown to trifluoroacetylate amino groups in proteins and phospholipids, which can elicit an antibody response. genscript.comgenscript.com.cn This highlights the importance of minimizing TFA content in V5-tagged proteins intended for in vivo studies. nih.gov

Future Perspectives in V5 Epitope Tag Engineering and Application Development

Future research in V5 epitope tag technology is likely to focus on overcoming the current limitations and expanding its applications. One promising area is the engineering of the V5 tag itself to reduce its potential for functional interference and immunogenicity. As demonstrated in the C. elegans study, even minor modifications to the tag sequence can have a significant impact on its compatibility with the target protein. nih.gov

The development of novel detection reagents is another key area of advancement. The creation of nanobodies that bind to the V5 tag represents a significant step forward. nih.gov These small, single-domain antibodies can be used as intracellular biosensors to study protein-protein interactions in living cells, a capability that is limited with conventional antibodies. nih.gov The NbV5:V5 tag system allows for the replacement of larger functional moieties, such as fluorescent proteins, with the much smaller V5-tag, minimizing potential disruptions to the native cellular processes being studied. nih.gov

Furthermore, continued efforts to optimize purification and detection protocols will enhance the utility of the V5 tag. This includes the development of more efficient and milder elution methods and improved strategies for reducing non-specific binding in various applications. The systematic evaluation of different anti-V5 antibody formats, such as humanized antibodies, will also contribute to more reliable and robust experimental outcomes. nih.gov

Finally, a greater understanding and standardization of reporting on the counter-ion composition of synthetic peptides, including the V5 epitope tag, will be crucial for improving experimental reproducibility. mdpi.com The development of straightforward protocols for TFA removal and exchange will be beneficial for researchers working on sensitive biological systems. wpmucdn.compeptide.com

Q & A

Q. What is the amino acid sequence of the V5 epitope tag, and how does its physicochemical composition influence fusion protein design?

The V5 epitope tag is a 14-amino acid peptide (GKPIPNPLLGLDST) with a molecular weight of 1421.64 g/mol and an isoelectric point (pI) of 6.34. Its sequence contains hydrophobic residues (e.g., Pro, Ile, Leu) that may affect solubility in aqueous buffers, particularly at neutral pH. Researchers should consider incorporating solubilization tags (e.g., GST, MBP) or optimizing buffer conditions (e.g., adding detergents) when designing fusion constructs. The Thr and Asp residues at the C-terminus provide potential sites for post-translational modifications, which may require verification in downstream assays .

Q. What are the primary applications of the V5 epitope tag in protein detection and purification?

The V5 tag is widely used for:

- Immunodetection : Western blotting (WB), immunofluorescence (IF), and immunoprecipitation (IP) using monoclonal antibodies (e.g., clone 8G5) that recognize the linear epitope. Typical antibody dilutions range from 1:5,000 (WB) to 1:200 (IF) .

- Affinity purification : Immobilized anti-V5 antibodies enable isolation of recombinant proteins from lysates. However, trifluoroacetate (TFA) counterions in commercial peptide preparations may interfere with charge-based purification methods, necessitating dialysis or HPLC purification .

Q. How should researchers select antibodies for V5-tagged proteins, and what factors influence epitope accessibility?

Antibody performance depends on the tag’s position (N- vs. C-terminal) and the host system’s endogenous proteins. For example:

- C-terminal tags : Ensure the epitope is not sterically hindered by folding or protein-protein interactions.

- Low-abundance proteins : Use high-affinity antibodies (e.g., mouse monoclonal 8G5) and signal amplification systems (e.g., chemiluminescent substrates). Validate specificity via peptide blocking experiments, where pre-incubation of antibodies with free V5 peptide abolishes signal .

Advanced Research Questions

Q. How can researchers mitigate solubility challenges associated with hydrophobic residues in the V5 tag during recombinant protein expression?

The V5 tag’s hydrophobicity index (-0.15) may cause aggregation in E. coli or mammalian systems. Strategies include:

Q. What experimental steps are critical to minimize trifluoroacetate (TFA) interference in assays using V5-tagged proteins?

TFA, a counterion in peptide synthesis, can alter protein charge and interfere with electrophoretic mobility or antibody binding. To address this:

- Dialysis : Use 3.5 kDa MWCO membranes in PBS (pH 7.4) for 24 hours.

- HPLC purification : Apply reverse-phase chromatography with acetonitrile/water gradients to remove TFA.

- Mass spectrometry : Verify TFA removal via m/z peaks (absent TFA: 114.02 g/mol) .

Q. How can researchers optimize detection sensitivity for V5-tagged proteins in low-abundance systems (e.g., secreted proteins or membrane receptors)?

- Signal amplification : Use tyramide-based systems (e.g., TSA) for IF or proximity ligation assays (PLA) for single-molecule detection.

- Pre-clearing lysates : Reduce background in IP by pre-incubating with protein A/G beads.

- Quantitative WB : Include a standard curve of purified V5-tagged protein (1–100 ng) to normalize band intensity .

Q. What validation methods are recommended to address antibody cross-reactivity or non-specific binding in V5-tagged systems?

- Knockout controls : Compare signals in wild-type vs. V5-tagged protein knockout cell lines.

- Competitive ELISA : Pre-incubate antibodies with increasing concentrations of free V5 peptide; a >80% reduction in signal confirms specificity.

- Mass spectrometry : Confirm protein identity after IP by LC-MS/MS .

Q. How does the V5 tag compare to other epitope tags (e.g., HA, FLAG) in terms of steric interference and detection sensitivity?

- Size : V5 (14 aa) is smaller than FLAG (8 aa) but larger than HA (9 aa).

- Affinity : FLAG tags often have higher antibody affinity (Kd ~1 nM) compared to V5 (Kd ~10 nM).

- Applications : V5 is preferred for tandem tagging due to its linear epitope, while FLAG is optimal for calcium-dependent elution in purification .

Q. What are the implications of tag placement (N-terminal vs. C-terminal) on the function of membrane proteins or enzymes?

- N-terminal tags : May disrupt signal peptides or localization sequences in secretory proteins.

- C-terminal tags : Can interfere with cytoplasmic domains of transmembrane receptors. Validate functionality via enzymatic assays (e.g., kinetic parameters) or trafficking studies (e.g., confocal microscopy) .

Q. What statistical approaches are recommended for quantifying V5-tagged protein expression levels across experimental replicates?

- Normalization : Use housekeeping proteins (e.g., GAPDH) for WB or spike-in controls (e.g., fluorescently labeled BSA) for IF.

- Software tools : Analyze band/spot intensity with ImageJ (WB) or Volocity (IF), applying background subtraction and rolling-ball correction.

- Data reporting : Include ≥3 biological replicates and error bars (SEM) in figures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products